molecular formula C12H15Cl2NO B5043068 2,5-dichloro-N-(pentan-2-yl)benzamide

2,5-dichloro-N-(pentan-2-yl)benzamide

Cat. No.: B5043068
M. Wt: 260.16 g/mol
InChI Key: YNMDRJLJMOCFIH-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-(pentan-2-yl)benzamide is a halogenated aromatic amide derivative characterized by a benzamide core substituted with chlorine atoms at the 2- and 5-positions of the benzene ring. The nitrogen atom of the amide group is bonded to a pentan-2-yl (sec-pentyl) substituent.

Halogenated benzamides are widely used in agrochemicals (e.g., herbicides) and pharmaceuticals due to their stability, bioavailability, and ability to interact with biological targets . The chlorine substituents enhance lipophilicity and resistance to metabolic degradation, while the alkyl or alkynyl groups on the amide nitrogen modulate solubility and target specificity .

Properties

IUPAC Name

2,5-dichloro-N-pentan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO/c1-3-4-8(2)15-12(16)10-7-9(13)5-6-11(10)14/h5-8H,3-4H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNMDRJLJMOCFIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NC(=O)C1=C(C=CC(=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(pentan-2-yl)benzamide typically involves the condensation of 2,5-dichlorobenzoic acid with pentan-2-amine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N-(pentan-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(pentan-2-yl)benzamide involves its interaction with specific molecular targets, such as the PEX domain of matrix metalloproteinase-1 (MT1-MMP). By binding to this domain, the compound inhibits the enzyme’s activity, thereby preventing the degradation of extracellular matrix components and reducing tumor growth and metastasis . The binding is dependent on key amino acid residues within the enzyme’s active site .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of 2,5-dichloro-N-(pentan-2-yl)benzamide, highlighting differences in substitution patterns and applications:

Compound Name Substitution Pattern N-Substituent CAS Number Primary Use Key Properties/Applications
This compound 2,5-Cl on benzene ring Pentan-2-yl (sec-pentyl) Not reported Likely herbicide/drug Inferred: Moderate lipophilicity, potential pre-emergent herbicide
Propyzamide (Pronamide) 3,5-Cl on benzene ring 1,1-Dimethylpropynyl 23950-58-5 Herbicide Controls grasses/weeds; inhibits cell division
Alachlor 2-Chloro on acetamide Methoxymethyl + diethylphenyl 15972-60-8 Herbicide Acetanilide class; inhibits fatty acid synthesis
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Me on benzene ring 2-Hydroxy-1,1-dimethylethyl Not provided Metal-catalyzed C–H activation N,O-bidentate ligand for catalysis
2,5-Dichloro-N-(1H-1,2,4-triazol-5-yl)benzamide 2,5-Cl + triazole substituent 1H-1,2,4-triazol-5-yl 694445-96-0 Pharmaceutical candidate Potential antifungal/antimicrobial activity

Key Comparative Analysis

Substitution Patterns and Bioactivity
  • Chlorine Position :

    • 2,5-Dichloro (hypothetical target compound): The meta and para chlorine arrangement may enhance binding to plant-specific enzymes or receptors, similar to herbicidal benzamides like propyzamide .
    • 3,5-Dichloro (Propyzamide): This substitution is critical for herbicidal activity, disrupting microtubule assembly in weeds .
  • N-Substituent Effects :

    • Pentan-2-yl : The branched alkyl chain may improve soil adsorption and persistence compared to smaller substituents (e.g., methyl).
    • 1,1-Dimethylpropynyl (Propyzamide): The alkynyl group increases metabolic stability and resistance to hydrolysis, enhancing herbicidal longevity .
    • Triazole/Pyridine Moieties (e.g., ): These heterocyclic groups are common in pharmaceuticals, enabling hydrogen bonding with biological targets.
Physicochemical Properties
  • Lipophilicity (logP): Propyzamide (logP ~3.3) and similar benzamides exhibit moderate lipophilicity, balancing soil mobility and membrane permeability .
  • Solubility and Stability :

    • Alkynyl substituents (e.g., in propyzamide) reduce water solubility but enhance stability under environmental conditions .
    • Hydroxy-containing analogs (e.g., ) exhibit higher solubility, favoring catalytic or pharmaceutical applications.

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